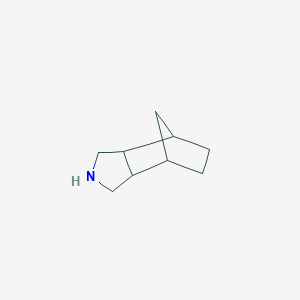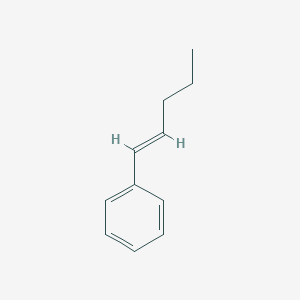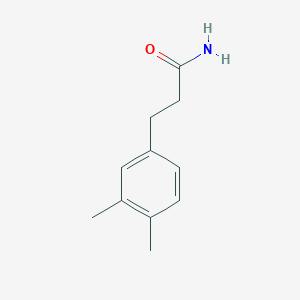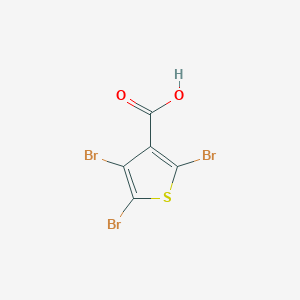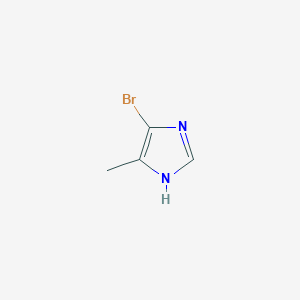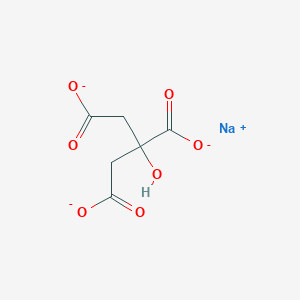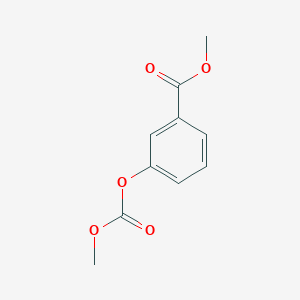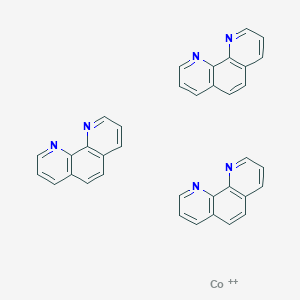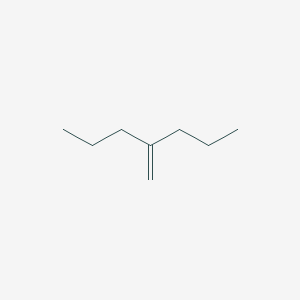
Heptane, 4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane, 4-methylene- is a chemical compound with the formula C8H16 . It is also known by other names such as 1-Pentene, 2-propyl-; 2-Propyl-1-pentene; 2-Propylpent-1-ene . The molecular weight of this compound is 112.2126 .
Molecular Structure Analysis
The molecular structure of Heptane, 4-methylene- can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI of this compound is InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3 .Physical And Chemical Properties Analysis
Heptane, 4-methylene- is a hydrocarbon with a molecular weight of 112.2126 . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Plasma Chemistry in Hydrocarbon Reforming : Heptane can be reformed in a temperature-controlled dielectric barrier discharge reactor. This process, involving a mixture of n-heptane and water in an inert Ar feed, results in the production of hydrogen, carbon monoxide, oxygenates, and various hydrocarbons. The composition can be controlled by introducing methane or carbon dioxide, leading to a higher concentration of short-chain hydrocarbons or oxygenates, respectively (Reddy & Cha, 2016).
Ionic Liquid Studies in Hydrocarbon Mixtures : Research on 4-methyl-N-butylpyridinium tetrafluoroborate ([mebupy]BF4) as a solvent in liquid-liquid extraction for hydrocarbon mixtures, including heptane, has shown its effectiveness. This ionic liquid demonstrates good selectivity for separating aromatic and aliphatic hydrocarbons (Meindersma, Podt, & Haan, 2006).
Catalysis and Hydrocarbon Transformation : Studies on the dehydrocyclization of n-heptane over Pt on nonacidic alumina suggest mechanisms involving six-carbon ring formation. This research helps understand the pathways in hydrocarbon transformation, particularly in catalysis (Davis, 1973).
Polymer-Supported Catalysts : Polymers containing 4-methyl-, 4-tert-butyl, 4-dodecyl-, and 4-octadecylstyrene, including 4-chloromethylstyrene, have been explored as supports for ligands or catalysts in reactions involving heptane. These polymers showed high solubility in heptane, making them suitable for recycling organo- and transition metal catalysts (Khamatnurova et al., 2014).
Manganese-Polymer Catalyst in Oxidation Processes : Catalysts containing manganese nanoparticles on poly-4-vinylpyridine have been used for the oxidation of n-heptane. These catalysts facilitated the production of alcohols, aldehydes, and ketones, contributing to the understanding of the kinetic parameters in n-heptane oxidation (Isazade et al., 2022).
Numerical Simulation in Biomass Fuel Research : n-Heptane has been used as an alternative for biomass fuels research, particularly in numerical simulations to understand the relationship between ambient temperature and components. This research contributes to the field of renewable energy and biofuels (Shi et al., 2018).
Safety And Hazards
Propiedades
Número CAS |
15918-08-8 |
|---|---|
Nombre del producto |
Heptane, 4-methylene- |
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
4-methylideneheptane |
InChI |
InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3 |
Clave InChI |
FYUUBXZYRPRIHC-UHFFFAOYSA-N |
SMILES |
CCCC(=C)CCC |
SMILES canónico |
CCCC(=C)CCC |
Punto de ebullición |
117.7 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



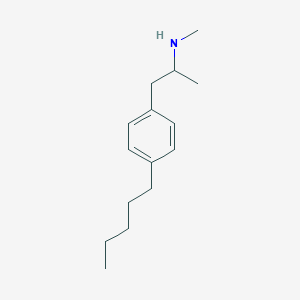
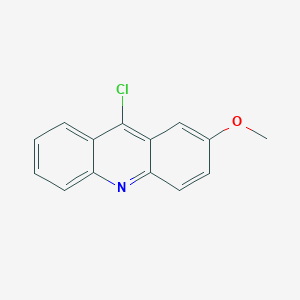
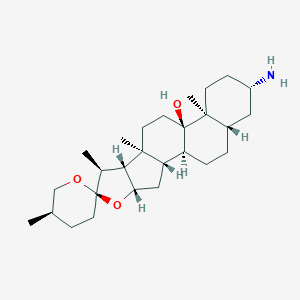
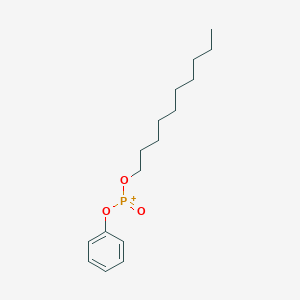
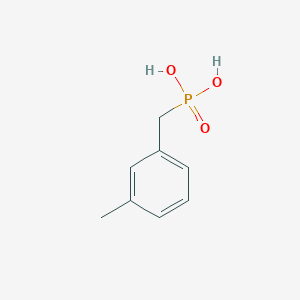
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
